molecular formula C20H12BrNO2 B15007205 3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid

3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid

Cat. No.: B15007205
M. Wt: 378.2 g/mol
InChI Key: LKBWECRJONCQKA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound belonging to the benzoquinoline family Benzoquinolines are heterocyclic aromatic compounds that contain a fused benzene and quinoline ring system This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a carboxylic acid group at the 1-position of the benzo[f]quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[f]quinoline core, which can be achieved through the Pfitzinger reaction or other cyclization methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoquinoline-1-carboxylate esters, while reduction of the bromophenyl group can produce benzo[f]quinoline derivatives without the bromine atom.

Scientific Research Applications

3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and carboxylic acid groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)benzo[f]quinoline-1-carboxylic acid
  • 3-(3-Fluorophenyl)benzo[f]quinoline-1-carboxylic acid
  • 3-(3-Methylphenyl)benzo[f]quinoline-1-carboxylic acid

Uniqueness

3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of molecules with specific properties and functions .

Properties

Molecular Formula

C20H12BrNO2

Molecular Weight

378.2 g/mol

IUPAC Name

3-(3-bromophenyl)benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C20H12BrNO2/c21-14-6-3-5-13(10-14)18-11-16(20(23)24)19-15-7-2-1-4-12(15)8-9-17(19)22-18/h1-11H,(H,23,24)

InChI Key

LKBWECRJONCQKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC(=CC=C4)Br)C(=O)O

Origin of Product

United States

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